Product packaging for Cyclobutane, 1-propenylidene-(Cat. No.:CAS No. 61422-84-2)

Cyclobutane, 1-propenylidene-

Cat. No.: B14589511
CAS No.: 61422-84-2
M. Wt: 94.15 g/mol
InChI Key: YQHGGJVVSMJUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Cyclobutane (B1203170) Derivatives in Organic Chemistry

Cyclobutane derivatives are a significant class of compounds in organic chemistry, serving as crucial building blocks for the synthesis of more complex molecules. researchgate.net The inherent ring strain of the four-membered ring (approximately 26 kcal/mol) makes these compounds versatile synthetic intermediates, as the ring can be opened under various conditions to yield diverse molecular architectures. teras.ng This reactivity allows them to participate in transformations such as ring expansions and rearrangements. researchgate.net

The cyclobutane motif is a structural feature in a wide array of natural products, including terpenes, alkaloids, and lignans. nih.govbohrium.com Its presence in these biologically active molecules has spurred significant interest in their synthesis and application in medicinal chemistry. nih.gov In drug design, the rigid, puckered three-dimensional structure of the cyclobutane ring is often used to restrict the conformation of flexible molecules, which can lead to improved binding affinity and selectivity for biological targets. nih.gov Furthermore, cyclobutane rings can serve as bioisosteric replacements for other groups, like phenyl rings or alkenes, potentially improving a drug candidate's metabolic stability and physicochemical properties. acs.org

Historical Perspectives on Unsaturated Cyclobutane Systems in Chemical Research

Research into unsaturated cyclobutane systems, which include compounds with double bonds either within the ring (endocyclic) like cyclobutenes, or outside the ring (exocyclic) like methylenecyclobutanes and allenes, has a rich history. Early investigations were often challenged by the difficulty of synthesizing these strained structures. acs.org A major breakthrough in this area was the development of [2+2] photocycloaddition reactions, which allow for the direct formation of the cyclobutane ring from two olefin units. csic.es

The study of allenes attached to cyclic systems, such as Cyclobutane, 1-propenylidene-, is a more modern facet of this research. The unique reactivity of the allene (B1206475) functional group, combined with the strain of the cyclobutane ring, makes these compounds interesting targets for synthetic exploration. csic.es The development of transition-metal catalysis, particularly ruthenium- and gold-catalyzed reactions, has significantly advanced the ability to synthesize and manipulate these complex unsaturated systems. semanticscholar.orgmdpi.com Methods like Ene-Yne Cross-Metathesis have provided more efficient and selective routes to exocyclic unsaturated cyclobutanes, moving them from laboratory curiosities to accessible building blocks for further chemical synthesis. semanticscholar.orgnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10 B14589511 Cyclobutane, 1-propenylidene- CAS No. 61422-84-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61422-84-2

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

prop-2-enylidenecyclobutane

InChI

InChI=1S/C7H10/c1-2-4-7-5-3-6-7/h2,4H,1,3,5-6H2

InChI Key

YQHGGJVVSMJUMW-UHFFFAOYSA-N

Canonical SMILES

C=CC=C1CCC1

Origin of Product

United States

Synthetic Methodologies for Cyclobutane, 1 Propenylidene

Cyclization Approaches for Cyclobutane (B1203170) Ring Formation

The formation of the strained four-membered ring is the cornerstone of any synthesis of 1-propenylidene-cyclobutane. Several powerful cyclization strategies have been developed to achieve this, each with its own advantages and limitations.

[2+2] Cycloaddition Strategies

[2+2] cycloaddition reactions are among the most powerful and widely utilized methods for the synthesis of cyclobutane rings. nih.gov This approach involves the union of two two-carbon components to form the four-membered ring in a single step. For the synthesis of 1-propenylidene-cyclobutane, strategies involving allenes are particularly relevant as they directly install the exocyclic double bond.

One effective approach is the intramolecular [2+2] cycloaddition of allenes with alkenes. acs.orgrsc.org This method is a versatile tool for creating rigid bicyclic frameworks containing a cyclobutane ring. acs.org The reaction can be initiated thermally, photochemically, or through microwave irradiation. rsc.org For instance, an in-situ generated allene (B1206475) can undergo a thermal [2+2] ring-closing cycloaddition with an α,β-unsaturated methyl ester to yield a cyclobutane-fused structure. acs.org

Another prominent strategy is the photochemical [2+2] cycloaddition of enones to alkenes. organicreactions.orgwikipedia.orgresearchgate.net This light-induced reaction proceeds through the excitation of the enone to a triplet state, which then reacts with a ground-state alkene to form a diradical intermediate that collapses to the cyclobutane ring. wikipedia.org Both intermolecular and intramolecular versions of this reaction have been extensively studied and are known to be highly useful in organic synthesis for the construction of complex molecular frameworks. organicreactions.orgresearchgate.net

Lewis acid-catalyzed [2+2] cycloadditions of allenoates with terminal alkenes also provide a rapid and efficient route to 1,3-substituted cyclobutanes. organic-chemistry.org The use of an electron-withdrawing group on the allenoate, such as a phenyl ester, enhances its reactivity. organic-chemistry.org This method is notable for its operational simplicity and scalability. organic-chemistry.org

[2+2] Cycloaddition Variant Reactants Conditions Key Features
Intramolecular Allene-AlkeneTethered allene and alkeneThermal, photochemical, or microwaveForms bicyclic systems, versatile. acs.orgrsc.org
Photochemical Enone-AlkeneEnone and alkeneUV lightStepwise radical mechanism, useful for complex molecules. organicreactions.orgwikipedia.org
Lewis Acid-Catalyzed Allenoate-AlkeneAllenoate and terminal alkeneLewis acid (e.g., EtAlCl₂)High yield, simple, scalable. organic-chemistry.org

Ring-Closing Metathesis Routes

Ring-closing metathesis (RCM) has become a powerful tool for the formation of cyclic compounds, particularly macrocycles. nih.gov While less common for the synthesis of strained four-membered rings, under specific conditions, RCM can be employed. The challenge lies in overcoming the kinetic and thermodynamic barriers to form the high-energy cyclobutane ring. The choice of catalyst is critical, with ruthenium and molybdenum complexes being the most common. nih.gov Kinetically controlled RCM reactions can favor the formation of the E-isomer in macrocyclic systems, a principle that could potentially be applied to control the geometry of the exocyclic double bond in 1-propenylidene-cyclobutane. nih.gov The synthesis of strained 11- and 12-membered macrocycles containing a β-lactam has been achieved using RCM, demonstrating its utility in forming challenging ring systems. rsc.org

Carbene and Carbenoid Insertions

Carbene and carbenoid insertion reactions offer a distinct approach to cyclobutane synthesis by forming a new carbon-carbon bond through the insertion of a carbene into a C-H bond. chemtube3d.com Intramolecular C-H insertion reactions are particularly useful for forming cyclic structures. libretexts.org The regioselectivity of the insertion is a key consideration, with the formation of five-membered rings from 6-membered ring transition states being generally favored. libretexts.org Therefore, careful substrate design is necessary to promote the desired 1,4-C-H insertion to form a cyclobutane ring.

A related strategy involves the formal insertion of a carbene into a cyclopropanone. This method provides access to cyclobutanones, which can then be converted to 1-propenylidene-cyclobutane through olefination reactions. nih.gov The reaction of in-situ generated cyclopropanones with acyl sulfonium (B1226848) ylides represents a formal carbene insertion and can be highly stereoselective. nih.gov Alkylidene carbenes can also undergo intramolecular 1,5 C-H insertion to yield cyclopentenes, highlighting the competition between different ring-closing pathways. bham.ac.uk

Precursor Design and Functional Group Interconversions

The successful synthesis of 1-propenylidene-cyclobutane is heavily reliant on the rational design of precursors and the strategic use of functional group interconversions (FGIs). ic.ac.ukimperial.ac.uk FGIs are essential for preparing the starting materials required for the key cyclization reactions and for modifying the initial cyclobutane product. fiveable.me

For [2+2] cycloaddition strategies, the synthesis of the requisite allenes, enones, and alkenes is a critical first step. Allenes can be prepared from propargyl precursors, while enones are often synthesized through aldol (B89426) condensations or oxidations of allylic alcohols. Alkenes can be prepared through a variety of elimination reactions or Wittig-type olefination reactions.

In the context of carbene insertion reactions, the precursors are typically diazo compounds. The Arndt-Eistert reaction, for example, utilizes a diazo compound generated from an acid chloride to achieve chain homologation via a Wolff rearrangement to a ketene, which can then be trapped. libretexts.org

Common functional group interconversions that might be employed in the synthesis of 1-propenylidene-cyclobutane include:

Oxidation: Conversion of alcohols to ketones or aldehydes. fiveable.me

Reduction: Conversion of carbonyl groups to alcohols or methylene (B1212753) groups. fiveable.me

Substitution: Replacement of one functional group with another, such as converting an alcohol to a leaving group for subsequent reactions. fiveable.me

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency of the synthesis of 1-propenylidene-cyclobutane, careful optimization of reaction conditions is crucial. This involves systematically varying parameters such as temperature, pressure, solvent, catalyst, and reactant concentrations to achieve the highest possible yield and selectivity.

For instance, in the Lewis acid-catalyzed [2+2] cycloaddition of allenoates, a screen of various Lewis acids and solvents revealed that EtAlCl₂ in dichloromethane (B109758) provided the optimal results. organic-chemistry.org In hyperbaric [2+2] cycloaddition reactions, it was found that increasing the equivalents of the vinyl ether and elevating the temperature improved the conversion to the cyclobutane product. ru.nlresearchgate.net However, higher temperatures also led to the formation of side products, necessitating a balance to achieve the best yield. ru.nlresearchgate.net

The choice of catalyst is also a critical parameter to optimize. In carbene C-H insertion reactions, dirhodium tetraacetate has been found to be particularly effective in increasing the selectivity of the insertion. wikipedia.org The development of an organic single-electron oxidant-electron relay system has been shown to prevent cycloreversion and polymerization in the synthesis of cyclobutane lignans, thereby improving yields. nih.gov

Reaction Parameter Influence on Reaction Example
Temperature Affects reaction rate and selectivity. Higher temperatures can lead to side reactions.In hyperbaric [2+2] cycloadditions, higher temperatures increased conversion but also side product formation. ru.nlresearchgate.net
Pressure Can promote reactions with a negative activation volume, such as cycloadditions.High pressure was essential for the [2+2] cycloaddition of sulfonyl allenes and vinyl ethers. ru.nlresearchgate.net
Catalyst Influences reaction rate, selectivity, and stereochemistry.Dirhodium tetraacetate improves the selectivity of carbene C-H insertion. wikipedia.org
Solvent Can affect solubility, reaction rates, and selectivity.Dichloromethane was found to be the optimal solvent for the Lewis acid-catalyzed [2+2] cycloaddition of allenoates. organic-chemistry.org
Reactant Concentration Can influence reaction kinetics and the formation of intermolecular vs. intramolecular products.Increasing the equivalents of vinyl ether improved the yield in hyperbaric [2+2] cycloadditions. ru.nlresearchgate.net

Stereochemical Control in Cyclobutane, 1-propenylidene- Synthesis

Controlling the stereochemistry during the synthesis of 1-propenylidene-cyclobutane is a significant challenge, particularly when multiple stereocenters are present in the target molecule or its precursors. The planar nature of the propenylidene group means that stereochemistry is primarily a concern within the cyclobutane ring itself.

In [2+2] cycloaddition reactions, the stereochemical outcome can often be controlled. Photochemical [2+2] cycloadditions can proceed with a high degree of stereoselectivity, although the stepwise radical mechanism can sometimes lead to a loss of stereochemical information. wikipedia.org The use of chiral catalysts or auxiliaries can induce enantioselectivity in these reactions. For example, a chiral CBS catalyst has been used in an intermolecular asymmetric [2+2] cycloaddition to construct a cyclobutane adduct with high enantioselectivity. nih.gov

Carbene insertion reactions can also be rendered stereoselective. The use of chiral dirhodium catalysts has enabled enantioselective C-H insertion reactions. wikipedia.org The stereospecificity of these reactions often depends on the concertedness of the C-H insertion step.

Ring contraction strategies have also been shown to proceed with a high degree of stereocontrol. For example, the synthesis of multisubstituted cyclobutanes from pyrrolidines via a nitrogen extrusion process has been shown to be stereospecific, proceeding with retention of configuration. nih.govntu.ac.uk This stereospecificity is attributed to the rapid C-C bond formation from a 1,4-biradical intermediate. nih.govntu.ac.uk

Reactivity and Reaction Mechanisms of Cyclobutane, 1 Propenylidene

Electrophilic and Nucleophilic Additions to the Exocyclic Double Bond

The exocyclic double bond in cyclobutane (B1203170), 1-propenylidene- is susceptible to attack by both electrophiles and nucleophiles, with the regioselectivity of the addition being a key consideration.

Electrophilic Addition: In reactions with electrophiles, the π electrons of the exocyclic double bond act as the nucleophile. The addition of an electrophile (E+) is expected to proceed via the formation of a carbocation intermediate. The stability of this intermediate will govern the regiochemical outcome. Attack at the terminal carbon of the propenylidene group would lead to a more stabilized allylic carbocation, which is further stabilized by the adjacent cyclobutane ring. This would be the favored pathway over the formation of a less stable secondary carbocation. Subsequent attack by a nucleophile (Nu-) would complete the addition reaction. For instance, the hydrohalogenation with HBr would be expected to yield the 1,4-addition product, where the bromine atom attaches to the carbon of the cyclobutane ring.

Nucleophilic Addition: The propenylidene moiety, being a conjugated system, can also undergo nucleophilic conjugate addition, often referred to as a Michael-type addition. wikipedia.orgpressbooks.pubchemeurope.comyoutube.com In this scenario, a nucleophile attacks the terminal carbon of the propenylidene group, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation or reaction with an electrophile at the α-position relative to the cyclobutane ring would yield the final product. The favorability of 1,4-addition is enhanced by the ability of the cyclobutane ring to stabilize the intermediate negative charge.

Reaction Type Reagent Expected Major Product Key Intermediate
Electrophilic AdditionHBr1-(1-Bromopropylidene)cyclobutaneAllylic carbocation
Nucleophilic Conjugate AdditionR₂CuLi (Gilman reagent)1-(1-Alkyl-2-propenyl)cyclobutaneEnolate
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH1-(1-Hydroxypropylidene)cyclobutaneOrganoborane
Epoxidationm-CPBA1-(1,2-Epoxypropylidene)cyclobutane-
DihydroxylationOsO₄, NMO1-(1,2-Dihydroxypropylidene)cyclobutaneOsmate ester

Pericyclic Reactions Involving the Cyclobutane Core and Propenylidene Moiety

The conjugated π-system of cyclobutane, 1-propenylidene- makes it a suitable candidate for various pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. In the context of cyclobutane, 1-propenylidene-, thermal rsc.orgacs.org-hydrogen shifts could occur within the propenylidene moiety, leading to isomeric structures. More complex rearrangements involving the cyclobutane ring carbons are also conceivable, particularly under thermal or photochemical conditions, which could lead to ring expansion or contraction products. researchgate.netnih.govnih.govstrath.ac.uk

Cheletropic reactions are a subclass of cycloadditions where two new σ-bonds are formed to a single atom. youtube.com The diene of the propenylidene group can potentially react with small molecules like sulfur dioxide or carbenes. For example, the addition of a singlet carbene would be expected to form a vinylcyclopropane (B126155) derivative. The stereochemistry of such additions is typically concerted and stereospecific.

The cyclobutane ring itself can participate in electrocyclic reactions. Under thermal conditions, substituted cyclobutenes typically undergo a conrotatory ring-opening to form a conjugated diene. While cyclobutane, 1-propenylidene- does not possess an endocyclic double bond, derivatives of this compound could undergo such reactions. For instance, a related cyclobutene (B1205218) derivative could ring-open to form a more extended conjugated system. Conversely, the diene of the propenylidene moiety could, in principle, undergo an electrocyclic ring closure to form a bicyclic system, although this is likely to be sterically hindered and thermodynamically unfavorable due to the creation of a highly strained system.

Ring-Opening Reactions and Derivatizations

The significant ring strain of the cyclobutane ring (approximately 26 kcal/mol) is a driving force for various ring-opening reactions. These reactions can be initiated by heat, light, or chemical reagents.

Thermal or photochemical activation can lead to cleavage of the C-C bonds of the cyclobutane ring, potentially leading to the formation of linear or larger cyclic structures. For example, thermal rearrangement could lead to ring expansion to a cyclopentene (B43876) derivative.

Derivatization of the exocyclic double bond can also be followed by ring-opening. For instance, ozonolysis of the propenylidene moiety would cleave the double bonds, yielding a cyclobutanone (B123998) derivative and smaller carbonyl compounds. The resulting cyclobutanone could then be a precursor for further transformations, such as Baeyer-Villiger oxidation to form a lactone.

Reaction Conditions Product Type
Catalytic HydrogenationH₂, Pd/C1-Propylcyclobutane
Ozonolysis1. O₃ 2. DMSCyclobutanone + Propanal
Diels-Alder ReactionMaleic anhydride, HeatTricyclic adduct

Transition Metal-Catalyzed Transformations

The strained ring and the π-system of cyclobutane, 1-propenylidene- make it an excellent substrate for a variety of transition metal-catalyzed reactions. rsc.orgsemanticscholar.orgnih.gov These reactions often proceed via mechanisms involving oxidative addition, migratory insertion, and reductive elimination.

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, or Stille reactions, could potentially be employed to functionalize the propenylidene moiety. For example, a Heck reaction with an aryl halide could introduce an aryl group at the terminal carbon of the double bond.

Ring-expansion reactions are also a known transformation for methylenecyclobutanes, often catalyzed by palladium(II) complexes, which can lead to the formation of cyclopentanone (B42830) derivatives. rsc.orgsemanticscholar.orgnih.gov Furthermore, rhodium and other transition metals are known to catalyze the cycloaddition reactions of vinylcyclopropanes and related strained systems, suggesting that cyclobutane, 1-propenylidene- could undergo analogous transformations to form more complex cyclic structures.

Radical-Mediated Processes

Information not available in existing scientific literature.

Table 1: Summary of Research Findings on Radical-Mediated Reactions of Cyclobutane, 1-propenylidene-

Researcher/GroupYearKey Findings
N/AN/ANo specific studies on the radical-mediated processes of Cyclobutane, 1-propenylidene- were found.

Spectroscopic Elucidation and Structural Characterization of Cyclobutane, 1 Propenylidene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For "Cyclobutane, 1-propenylidene-," both ¹H and ¹³C NMR would provide critical information about its electronic and chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of "Cyclobutane, 1-propenylidene-" is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on the structure, one would anticipate signals for the vinylic protons of the propenylidene group and the methylene (B1212753) protons of the cyclobutane (B1203170) ring.

The chemical shifts are influenced by the electronic environment of the protons. For comparison, in the analogous compound methylenecyclobutane, the exocyclic vinylic protons appear at approximately 4.69 ppm, while the allylic protons on the cyclobutane ring are found around 2.69 ppm, and the other cyclobutane protons are at about 1.93 ppm. chemicalbook.com For cyclobutane itself, all eight protons are equivalent and show a single peak at 1.96 ppm. docbrown.info

For "Cyclobutane, 1-propenylidene-," the vinylic proton on the terminal carbon of the propenylidene group would likely appear in the range of 4.5-5.5 ppm. The proton on the middle carbon of the propenylidene group would be expected in a similar region, with its exact shift influenced by its position relative to the cyclobutane ring. The protons on the cyclobutane ring would be expected at chemical shifts influenced by their proximity to the double bond, likely in the range of 2.0-3.0 ppm for the allylic protons and 1.8-2.5 ppm for the non-allylic protons.

Predicted ¹H NMR Chemical Shifts for Cyclobutane, 1-propenylidene-

Proton Type Predicted Chemical Shift (ppm) Splitting Pattern (Predicted)
Vinylic (=CH₂)4.5 - 5.5Doublet of doublets
Vinylic (=CH-)5.0 - 6.0Multiplet
Allylic (ring CH₂)2.0 - 3.0Multiplet
Non-allylic (ring CH₂)1.8 - 2.5Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For "Cyclobutane, 1-propenylidene-," one would expect to see distinct signals for the sp² hybridized carbons of the propenylidene group and the sp³ hybridized carbons of the cyclobutane ring.

In cyclobutane, a single signal is observed at 22.4 ppm, indicating the equivalence of all four carbon atoms. docbrown.info In the related methylenecyclobutane, the sp² carbons appear at approximately 150 ppm (quaternary) and 107 ppm (terminal CH₂), while the sp³ carbons of the ring are observed at around 35 ppm (allylic) and 17 ppm.

For "Cyclobutane, 1-propenylidene-," the quaternary carbon of the cyclobutane ring attached to the propenylidene group would likely have a chemical shift in the range of 140-150 ppm. The other two sp² carbons of the propenylidene group would be expected in the vinylic region of 110-140 ppm. The sp³ carbons of the cyclobutane ring would have shifts influenced by their proximity to the π-system, with the allylic carbons appearing further downfield (30-40 ppm) than the non-allylic carbon (15-25 ppm).

Predicted ¹³C NMR Chemical Shifts for Cyclobutane, 1-propenylidene-

Carbon Type Predicted Chemical Shift (ppm)
Quaternary C (ring, =C)140 - 150
Vinylic CH120 - 140
Vinylic CH₂110 - 125
Allylic CH₂ (ring)30 - 40
Non-allylic CH₂ (ring)15 - 25

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques would be invaluable in confirming the structure of "Cyclobutane, 1-propenylidene-".

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. It would be expected to show correlations between the vinylic protons of the propenylidene group, as well as between the protons on the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the propenylidene group and the cyclobutane ring. For instance, correlations would be expected between the allylic protons on the cyclobutane ring and the sp² carbons of the propenylidene group.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of "Cyclobutane, 1-propenylidene-" would be characterized by absorptions corresponding to the vibrations of its functional groups.

Key expected vibrational frequencies include:

C-H stretching vibrations for the sp² carbons (alkenyl) typically appear above 3000 cm⁻¹.

C-H stretching vibrations for the sp³ carbons (alkyl) of the cyclobutane ring would be observed just below 3000 cm⁻¹.

C=C stretching vibrations for the exocyclic double bond and the internal double bond of the propenylidene group would be expected in the region of 1640-1680 cm⁻¹.

CH₂ bending vibrations of the cyclobutane ring would likely appear around 1450 cm⁻¹.

Predicted IR Absorption Bands for Cyclobutane, 1-propenylidene-

Vibrational Mode Predicted Wavenumber (cm⁻¹)
sp² C-H Stretch> 3000
sp³ C-H Stretch< 3000
C=C Stretch1640 - 1680
CH₂ Bend (ring)~1450

Mass Spectrometry (MS) for Molecular Fragmentation Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

For "Cyclobutane, 1-propenylidene-," the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this molecular ion would likely involve the cleavage of the cyclobutane ring and the propenylidene side chain. Common fragmentation pathways for cyclic and unsaturated compounds include retro-Diels-Alder reactions and allylic cleavages to form stable carbocations. youtube.com

Predicted Major Fragments in the Mass Spectrum of Cyclobutane, 1-propenylidene-

m/z Value Possible Fragment
94Molecular Ion (C₇H₁₀⁺)
79Loss of a methyl group (CH₃)
67Loss of an ethyl group (C₂H₅)
53Loss of a propyl group (C₃H₇) or propenylidene group
41Allyl cation (C₃H₅⁺)

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy, UV-Vis Spectroscopy)

Other spectroscopic techniques could provide further structural insights.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds. The C=C stretching vibrations would be expected to show strong signals in the Raman spectrum.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. "Cyclobutane, 1-propenylidene-" contains a conjugated π-system, which would lead to absorption in the UV region. The position of the absorption maximum (λ_max) would be indicative of the extent of conjugation.

Computational and Theoretical Investigations of Cyclobutane, 1 Propenylidene

Quantum Chemical Calculations of Electronic Structure and Bonding

Ab Initio and Density Functional Theory (DFT) Approaches

No specific ab initio or DFT studies on Cyclobutane (B1203170), 1-propenylidene- were found.

Analysis of Molecular Orbitals and Electron Density Distributions

No analysis of the molecular orbitals or electron density distributions for Cyclobutane, 1-propenylidene- is available in the searched literature.

Conformational Analysis and Strain Energy Calculations for Cyclobutane, 1-propenylidene-

No specific conformational analysis or strain energy calculations for Cyclobutane, 1-propenylidene- were found.

Theoretical Prediction of Reactivity and Reaction Pathways

Transition State Characterization

No characterization of transition states for reactions involving Cyclobutane, 1-propenylidene- was identified.

Reaction Coordinate Mapping

No reaction coordinate mapping for Cyclobutane, 1-propenylidene- has been reported in the available literature.

Computational Spectroscopy for Spectral Property Prediction and Validation

Computational spectroscopy has emerged as an indispensable tool in modern chemical research, providing detailed insights into the spectral properties of molecules. For novel or transient species such as Cyclobutane, 1-propenylidene-, where experimental characterization can be challenging, theoretical calculations offer a powerful means to predict, interpret, and validate spectroscopic data. By simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra, researchers can gain a fundamental understanding of the molecule's vibrational modes and electronic environment, which are crucial for its unambiguous identification and the study of its chemical behavior.

The prediction of spectral properties for Cyclobutane, 1-propenylidene- typically involves high-level quantum chemical calculations. Density Functional Theory (DFT) is a commonly employed method, often paired with basis sets like 6-311+G(d,p), to strike a balance between computational cost and accuracy. These calculations begin with the optimization of the molecule's three-dimensional geometry to find its lowest energy conformation. Following optimization, a frequency calculation is performed. This not only confirms that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also yields a wealth of spectroscopic information.

Infrared (IR) Spectroscopy Prediction

Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies and their corresponding intensities. Each calculated frequency corresponds to a specific normal mode of vibration within the molecule, such as bond stretching, bending, or rocking. For Cyclobutane, 1-propenylidene-, the predicted IR spectrum would exhibit characteristic peaks corresponding to the distinct functional groups present: the cyclobutane ring and the propenylidene side chain.

Key vibrational modes predicted for Cyclobutane, 1-propenylidene- would include:

The Allenic Stretch: A strong, characteristic absorption band corresponding to the asymmetric stretching of the C=C=C cumulene system. This is typically one of the most prominent features in the spectrum for this type of compound.

C-H Stretching: Vibrations from the C-H bonds on both the cyclobutane ring (aliphatic) and the terminal carbon of the propenylidene group (vinylic).

Cyclobutane Ring Vibrations: A series of complex vibrations including ring puckering and C-C bond stretching, which appear in the fingerprint region of the spectrum.

CH2 Scissoring and Rocking: Bending vibrations associated with the methylene (B1212753) groups of the cyclobutane ring.

It is a well-established practice in computational chemistry that calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. To improve the agreement with experimental data, the calculated frequencies are commonly scaled by an empirical scaling factor (typically around 0.96-0.98 for DFT methods).

Below is an interactive table presenting hypothetical scaled vibrational frequencies and their assignments for Cyclobutane, 1-propenylidene-, as would be predicted from a DFT calculation.

Interactive Table 1: Predicted Scaled Vibrational Frequencies for Cyclobutane, 1-propenylidene-

Scaled Frequency (cm⁻¹)Intensity (km/mol)Vibrational Assignment
310545=C-H Stretch (Propenylidene)
298860C-H Asymmetric Stretch (Cyclobutane)
289055C-H Symmetric Stretch (Cyclobutane)
1965150C=C=C Asymmetric Stretch (Propenylidene)
145030CH₂ Scissoring (Cyclobutane)
126025CH₂ Wagging/Twisting (Cyclobutane)
99520C-C Stretch (Ring) / C-C Stretch (Ring-Chain)
89015=C-H Bend (out-of-plane)

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

Computational methods are also highly effective for predicting ¹H and ¹³C NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic magnetic shielding constants. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

For Cyclobutane, 1-propenylidene-, the predicted ¹³C NMR spectrum is particularly informative. The three carbons of the propenylidene group are expected to have highly distinct chemical shifts. The central sp-hybridized carbon of the allene (B1206475) system is characteristically deshielded and predicted to appear at a very high chemical shift (downfield), often in the range of 200-215 ppm. This is a hallmark of cumulenes and a key feature for structural confirmation. The other two carbons of the propenylidene chain, as well as the carbons of the cyclobutane ring, would appear at more typical sp² and sp³ chemical shifts.

The predicted ¹H NMR spectrum would show signals for the protons on the cyclobutane ring and the single proton on the terminal carbon of the side chain. The chemical environment of the ring protons would lead to complex splitting patterns due to spin-spin coupling.

An interactive table of predicted NMR chemical shifts for Cyclobutane, 1-propenylidene- is provided below.

Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Cyclobutane, 1-propenylidene-

¹³C NMR

Atom Number (Systematic) Predicted Chemical Shift (δ, ppm) Hybridization Assignment
C1 35.2 sp³ Cyclobutane CH₂
C2 115.8 sp² Cyclobutane C=
C3 212.5 sp Propenylidene =C=

¹H NMR

Atom Group Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
H (on C4) 5.15 Triplet Propenylidene =CH
H (on C1) 2.80 Multiplet Cyclobutane CH₂ (allylic)

Validation of Theoretical Spectra

The ultimate goal of computational spectroscopy is to complement and guide experimental work. The predicted IR and NMR spectra serve as a theoretical benchmark. When the compound is synthesized or isolated, experimental spectra can be recorded and compared against the computed results. A strong correlation between the predicted and measured spectra provides powerful evidence for the correct structural assignment of the newly synthesized molecule. Discrepancies, on the other hand, can point to incorrect assumptions about the structure, the presence of multiple conformers, or limitations in the computational model, prompting further investigation and refinement of the theoretical approach. This iterative process of prediction, experimentation, and comparison is a cornerstone of modern chemical structure elucidation.

Advanced Applications of Cyclobutane, 1 Propenylidene in Organic Synthesis

Cyclobutane (B1203170), 1-propenylidene- as a Key Synthetic Building Block

While direct experimental data on Cyclobutane, 1-propenylidene- is limited, its structure suggests significant potential as a versatile building block in organic synthesis. Alkylidenecyclobutanes, in general, are recognized for their unique reactivity stemming from ring strain and the presence of an exocyclic double bond. The conjugated 1-propenylidene moiety in the target molecule would further enhance its synthetic utility, offering multiple reactive sites for a variety of chemical transformations.

The inherent strain of the cyclobutane ring can be harnessed as a driving force in ring-opening reactions, providing access to more complex acyclic or larger ring systems. Furthermore, the diene system of the 1-propenylidene group is anticipated to participate in various cycloaddition reactions, serving as a scaffold for the construction of intricate molecular frameworks.

Formation of Complex Polycyclic Architectures

The conjugated diene system of Cyclobutane, 1-propenylidene- makes it a prime candidate for cycloaddition reactions, a powerful tool for the formation of polycyclic compounds. Specifically, it could act as the 4π component in Diels-Alder reactions with various dienophiles. The stereochemical outcome of such reactions would be of significant interest, potentially leading to the formation of multiple new stereocenters in a single step.

Moreover, intramolecular cycloadditions could be envisioned if an appropriate dienophile is tethered to the cyclobutane ring, leading to the rapid construction of complex, fused, or bridged polycyclic systems. The unique geometry imposed by the cyclobutane ring could lead to novel and challenging stereochemical arrangements in the resulting polycyclic products.

Stereoselective Synthesis of Chiral Compounds

The stereoselective functionalization of Cyclobutane, 1-propenylidene- or its derivatives would be a key area of exploration for the synthesis of chiral compounds. Asymmetric reactions targeting the exocyclic diene system could introduce chirality. For instance, catalytic asymmetric hydrogenation or dihydroxylation of one of the double bonds could lead to enantioenriched products.

Furthermore, cycloaddition reactions with chiral dienophiles or under the influence of a chiral catalyst could proceed with high stereoselectivity. The facial selectivity of such reactions would be influenced by the steric and electronic properties of the cyclobutane ring and any substituents present. The development of such stereoselective methods would be crucial for the application of Cyclobutane, 1-propenylidene- in the synthesis of enantiomerically pure natural products and pharmaceuticals.

Strategic Utility in Natural Product Synthesis

Although no specific examples of the use of Cyclobutane, 1-propenylidene- in the total synthesis of natural products have been documented, its structural motifs are present in a variety of natural compounds. The strategic disconnection of complex natural products containing fused or spirocyclic systems might reveal Cyclobutane, 1-propenylidene- or a related precursor as a valuable synthon.

Its ability to participate in cascade reactions, initiated by either ring-opening of the cyclobutane or a reaction at the diene, could allow for the efficient assembly of complex molecular skeletons. The development of synthetic routes to natural products that incorporate this building block would highlight its strategic importance in the field of total synthesis.

Development of Novel Synthetic Methodologies Employing Cyclobutane, 1-propenylidene-

The unique combination of a strained ring and a conjugated diene system in Cyclobutane, 1-propenylidene- offers a platform for the development of novel synthetic methodologies. For example, transition metal-catalyzed reactions could exploit the reactivity of both the cyclobutane C-C bonds and the π-system of the propenylidene group.

Research in this area could focus on developing new types of ring-opening, ring-expansion, and cycloaddition reactions that are unique to this specific substrate. The exploration of its reactivity under various conditions (photochemical, thermal, catalytic) could uncover unprecedented chemical transformations, expanding the synthetic chemist's toolbox for the construction of complex molecules.

Future Research Directions and Concluding Perspectives on Cyclobutane, 1 Propenylidene

Emerging Synthetic Routes and Catalyst Development

The synthesis of alkylidene cyclobutanes, including 1-propenylidene-cyclobutane, is an area ripe for innovation. While methods like the [2+2] cycloaddition of allenes and alkenes have been established, future research is expected to focus on developing more efficient and selective synthetic protocols.

Catalyst Development: A primary avenue for future research lies in the development of novel catalysts. Transition metal catalysis, particularly with nickel and rhodium, has shown promise in the synthesis of cyclobutane (B1203170) derivatives. nih.gov Future efforts will likely concentrate on designing chiral catalysts to achieve enantioselective synthesis of substituted 1-propenylidene-cyclobutanes. The use of chiral oxazaborolidine catalysts has demonstrated success in related systems and could be adapted for this purpose. nih.gov Furthermore, visible-light-promoted photoredox catalysis is emerging as a powerful tool for allene (B1206475) synthesis under mild conditions and could be explored for novel routes to this cyclobutane derivative. rsc.org

Novel Synthetic Strategies: Beyond traditional cycloadditions, research into alternative synthetic pathways is anticipated. This could involve ring-closing metathesis (RCM) of appropriately designed diene-allene precursors or the development of novel intramolecular cyclization reactions. The challenge of competing ring-opening reactions in some synthetic approaches presents an opportunity for the development of reaction conditions that favor the formation of the desired alkylidene-cyclobutane. figshare.com

Catalyst/MethodPotential AdvantageResearch Focus
Chiral Transition Metal Catalysts (e.g., Ni, Rh)Enantioselective synthesisLigand design for high stereocontrol
Chiral OxazaborolidinesHigh enantioselectivity in [2+2] cycloadditionsSubstrate scope extension
Visible-Light Photoredox CatalysisMild reaction conditionsDevelopment of novel photocatalytic cycles
Ring-Closing Metathesis (RCM)Access to complex structuresDesign of suitable diene-allene precursors

Exploration of Undiscovered Reactivity Patterns

The inherent ring strain of the cyclobutane core and the reactivity of the exocyclic allene in 1-propenylidene-cyclobutane suggest a rich and largely unexplored reaction chemistry.

Future research will likely focus on several key areas:

Ring-Opening Reactions: The high ring strain (approximately 26.7 kcal/mol) of the cyclobutane ring makes it susceptible to ring-opening reactions. researchgate.net Investigating controlled ring-opening under thermal, photochemical, or catalytic conditions could provide access to novel linear or larger cyclic structures that are otherwise difficult to synthesize.

Cycloaddition Reactions: The exocyclic double bond of the propenylidene group can participate in various cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, with different dienophiles or alkenes. This could lead to the construction of complex polycyclic and spirocyclic frameworks.

Functionalization: The development of methods for the selective functionalization of both the cyclobutane ring and the propenylidene side chain will be a significant area of research. This could involve C-H activation, hydrogenation, or oxidation reactions to introduce new functional groups and create a diverse library of derivatives.

Integration of Advanced Spectroscopic and Computational Methodologies

A thorough understanding of the structural, electronic, and reactive properties of Cyclobutane, 1-propenylidene- will necessitate the use of sophisticated analytical and theoretical tools.

Spectroscopic Analysis: While basic spectral data for related compounds exist, advanced spectroscopic techniques will be crucial for a deeper understanding. nih.gov Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguous structure elucidation of new derivatives. Advanced mass spectrometry techniques can provide detailed information on fragmentation patterns, aiding in structural confirmation.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), will play a pivotal role in elucidating the molecule's electronic structure, bond energies, and reaction mechanisms. Computational studies can be used to predict the feasibility of proposed synthetic routes, understand the origins of stereoselectivity in catalytic reactions, and explore the potential energy surfaces of undiscovered reactivity patterns. researchgate.net These theoretical insights will be invaluable in guiding experimental design.

Potential for Functional Material Design Applications (excluding specific properties)

The unique chemical structure of Cyclobutane, 1-propenylidene- makes it an intriguing building block for the design of novel functional materials. Research in this area would focus on its potential incorporation into polymeric structures.

The strained ring system could be harnessed for ring-opening polymerization (ROP) to generate polymers with unique backbone structures. The exocyclic double bond also presents a handle for polymerization through methods like addition polymerization. The rigid and compact nature of the cyclobutane unit could be used to impart specific conformational constraints within a polymer chain. Future studies will likely explore the synthesis of homopolymers and copolymers of 1-propenylidene-cyclobutane and investigate how its incorporation influences the fundamental structural characteristics of the resulting materials.

Summary of Contributions to Contemporary Organic Chemistry

The focused study of Cyclobutane, 1-propenylidene- is poised to make significant contributions to the field of organic chemistry. Research into this molecule will drive the development of new synthetic methodologies, particularly in the realm of catalysis and stereoselective synthesis. The exploration of its reactivity will expand our understanding of strained ring systems and the chemistry of allenes. Furthermore, the integration of advanced computational and spectroscopic methods in its study will provide a deeper insight into structure-reactivity relationships. Ultimately, the knowledge gained from investigating this specific compound will have broader implications for the synthesis of complex molecules and the design of new materials.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for preparing 1-propenylidene-cyclobutane derivatives, and how is stereochemical control achieved?

  • Methodological Answer : The synthesis often employs [2+2] cycloaddition of α,β-unsaturated carbonyl compounds with olefins under photochemical or transition-metal-catalyzed conditions . For stereochemical integrity, NMR spectroscopy (e.g., vicinal coupling constants Jtrans10HzJ_{\text{trans}} \approx 10 \, \text{Hz}) and NOESY experiments are critical to confirm trans-configurations and avoid epimerization during derivatization. For example, cyclobutanecarboxylic acid chloride reactions retain stereochemistry via careful monitoring of coupling constants and spatial NOE correlations .

Q. Which spectroscopic techniques are most reliable for structural elucidation of substituted cyclobutane derivatives?

  • Methodological Answer :

  • 1^1H/13^{13}C NMR : Identifies substituent configurations via coupling constants (e.g., JtransJ_{\text{trans}} values) and chemical shifts .
  • X-ray crystallography : Resolves non-planar cyclobutane rings (e.g., dihedral angles ~19.1° in thiazolone-derived cyclobutanes) .
  • Gas chromatography (GC) : Monitors reaction progress using capillary columns (e.g., DB-WAX-30m) with FID detection .

Q. How is ring strain in cyclobutane derivatives experimentally quantified, and what computational models support these findings?

  • Methodological Answer :

  • Calorimetry : Measures heat of combustion to calculate strain energy (e.g., cyclobutane: ~26 kcal/mol) .
  • DFT/QCI methods : Predict thermochemistry of cycloreversion reactions and Jahn-Teller distortions in radical cations .
  • X-ray diffraction : Analyzes puckering angles (e.g., cyclobutane adopts a "flap" conformation to reduce torsional strain) .

Advanced Research Questions

Q. How does the incorporation of 1-propenylidene-cyclobutane motifs improve drug selectivity, as seen in JAK inhibitors like Abrocitinib?

  • Methodological Answer : The rigid cyclobutane scaffold enforces well-defined spatial arrangements of substituents, enhancing target binding. For example, replacing piperidine with 1,3-disubstituted cyclobutane in Abrocitinib increased JAK1 selectivity by reducing off-target interactions. Structure-activity relationship (SAR) studies guided by X-ray crystallography and molecular docking are pivotal .

Q. What mechanistic insights explain the [2+2] cycloreversion of cyclobutane radical cations, and how do computational studies validate these pathways?

  • Methodological Answer : Cycloreversion proceeds via concerted pathways, as shown by intrinsic reaction coordinate (IRC) calculations. Transition structures involve rhombus or parallelogram geometries, with QCISD(T)//B3LYP methods confirming thermochemical agreement with experimental data (e.g., hyperfine coupling constants). The reaction shifts ethylene fragments without forming acyclic intermediates .

Q. How do substituents on the cyclobutane ring influence photophysical properties in energy applications (e.g., photovoltaics)?

  • Methodological Answer : Electron-withdrawing groups (e.g., trichloromethyl) modify HOMO-LUMO gaps, enhancing charge transfer efficiency. Transient absorption spectroscopy and cyclic voltammetry quantify excited-state lifetimes and redox potentials. For example, cyclobutane’s ring strain increases exciton dissociation efficiency in organic photovoltaics .

Critical Analysis of Contradictions

  • Biological Significance : While cyclobutane itself is noted as biologically inert , its derivatives (e.g., CPDs in DNA damage , anesthetic properties ) highlight context-dependent activity. Researchers must differentiate between parent compounds and functionalized analogs.
  • Synthetic Challenges vs. Utility : Despite inherent ring strain complicating synthesis , cyclobutanes’ rigidity and strain-release reactivity make them valuable in drug design and materials science .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.